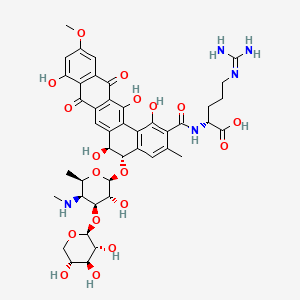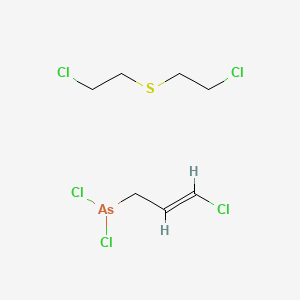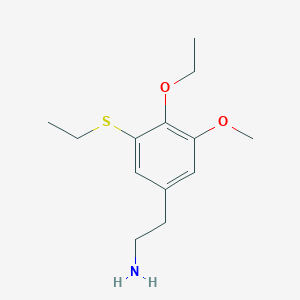
Sodium 1-phenyl-2-aminoethylthiophosphate hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 1-phenyl-2-aminoethylthiophosphate hydrate is an organophosphorus compound that contains a thiophosphate group attached to a phenyl ring and an aminoethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-phenyl-2-aminoethylthiophosphate hydrate typically involves the reaction of 1-phenyl-2-aminoethanol with thiophosphoryl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product in its hydrated form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: It can participate in nucleophilic substitution reactions, where the thiophosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur species.
Substitution: Various substituted thiophosphates depending on the nucleophile used.
科学的研究の応用
Sodium 1-phenyl-2-aminoethylthiophosphate hydrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
作用機序
The mechanism of action of Sodium 1-phenyl-2-aminoethylthiophosphate hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophosphate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the phenyl and aminoethyl groups may contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Sodium 1-phenyl-2-aminoethylphosphate hydrate: Similar structure but lacks the sulfur atom.
Sodium 1-phenyl-2-aminoethylsulfate hydrate: Contains a sulfate group instead of a thiophosphate group.
Uniqueness: Sodium 1-phenyl-2-aminoethylthiophosphate hydrate is unique due to the presence of the thiophosphate group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The sulfur atom in the thiophosphate group can participate in unique chemical reactions, making this compound valuable for specific applications in research and industry.
特性
CAS番号 |
119610-64-9 |
|---|---|
分子式 |
C8H13NNaO4PS |
分子量 |
273.22 g/mol |
IUPAC名 |
sodium;2-amino-1-phenylethanethiol;dihydrogen phosphate |
InChI |
InChI=1S/C8H11NS.Na.H3O4P/c9-6-8(10)7-4-2-1-3-5-7;;1-5(2,3)4/h1-5,8,10H,6,9H2;;(H3,1,2,3,4)/q;+1;/p-1 |
InChIキー |
CGRCBQIDYJTKCV-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C(CN)S.OP(=O)(O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















